Atractylodin is a natural product found in Atractylodes japonica, Atractylodes koreana, and other organisms with data available.
Atractylodin
CAS No.: 55290-63-6
Cat. No.: VC21335979
Molecular Formula: C13H10O
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 55290-63-6 |
---|---|
Molecular Formula | C13H10O |
Molecular Weight | 182.22 g/mol |
IUPAC Name | 2-[(1E,7E)-nona-1,7-dien-3,5-diynyl]furan |
Standard InChI | InChI=1S/C13H10O/c1-2-3-4-5-6-7-8-10-13-11-9-12-14-13/h2-3,8-12H,1H3/b3-2+,10-8+ |
Standard InChI Key | GRBKWAXRYIITKG-QFMFQGICSA-N |
Isomeric SMILES | C/C=C/C#CC#C/C=C/C1=CC=CO1 |
Canonical SMILES | CC=CC#CC#CC=CC1=CC=CO1 |
Chemical Structure and Properties
Molecular Characteristics
Atractylodin (C₁₃H₁₀O) is a furan-containing compound with a molecular weight of 182.22 g/mol . Its chemical structure is formally described as 2-[(1E,7E)-nona-1,7-dien-3,5-diynyl]furan, featuring a distinctive combination of furan ring and polyunsaturated hydrocarbon chain with conjugated double and triple bonds . This unique structural arrangement contributes to its biological activity profile and interaction with cellular receptors.
Natural Sources
Atractylodin is primarily found in the rhizomes of several Atractylodes species, including Atractylodes lancea, Atractylodes japonica, Atractylodes koreana, and Atractylodes chinensis . These medicinal plants have a long history of use in traditional East Asian medicine systems, particularly for gastrointestinal disorders, which aligns with some of atractylodin's documented biological activities.
Pharmacological Activities
Anticancer Effects
Atractylodin has demonstrated significant antitumor activity through multiple mechanisms of action. It regulates various signaling pathways to induce critical biological events including apoptosis, cell cycle arrest, and autophagy while inhibiting cancer cell invasion and metastasis . These effects make atractylodin a compound of particular interest in oncology research.
The compound induces cancer cell apoptosis primarily by downregulating the Notch signaling pathway, affecting multiple upstream and downstream targets . Additionally, atractylodin induces autophagy in cancer cells by regulating several signaling pathways, including PI3K/AKT/mTOR, p38MAPK, and hypothalamic Sirt1 and p-AMPK .
Regarding cell cycle regulation, atractylodin effectively induces G1/M and G2/M phase arrest through multiple signaling pathways, with G1/M arrest being more widely observed . Furthermore, it inhibits cancer cell migration and invasion by regulating the Wnt signaling pathway, downregulating N-cadherin expression, and blocking the PI3K/AKT/mTOR signaling pathway through inhibition of PI3K, AKT, and mTOR protein phosphorylation .
Anti-inflammatory Properties
Atractylodin exhibits potent anti-inflammatory effects across various inflammatory conditions. Studies have shown that it significantly inhibits tumor necrosis factor-α (TNF-α)-induced phosphorylation of nuclear factor-κ-light-chain-enhancer of activated B cells (NF-κB) in HCT116 cells . Through docking simulation analysis, luciferase assays, and in vitro binding assays, researchers discovered that atractylodin has an affinity for peroxisome proliferator-activated receptor alpha (PPARα) .
In inflammatory bowel disease models, daily administration of atractylodin (40 mg/kg) increased survival rates in mice with dextran sodium sulfate-induced colitis . This suggests that atractylodin could be a potential therapeutic candidate for colitis through inducing PPARα-dependent pathways.
Additionally, atractylodin can attenuate LPS-induced acute lung injury by inhibiting NLRP3 inflammasome and TLR4 signal pathways . It has also been shown to decrease interleukin-6 (IL-6) levels by inhibiting MAPKs activation in HMC-1 cells .
Antinociceptive Effects
Atractylodin demonstrates unique antinociceptive (pain-relieving) properties through its interaction with transient receptor potential ankyrin-1 (TRPA1) channels. Research has shown that atractylodin increases TRPA1 single-channel activity in hTRPA1-expressing HEK293 cells and produces a long-lasting calcium response in dorsal root ganglion neurons, which is completely absent in TRPA1 knockout mice .
Interestingly, while intraplantar injection of atractylodin evokes moderate and prolonged nociceptive behavior compared to allyl isothiocyanate (AITC), systemic application inhibits AITC-induced nociceptive responses in a dose-dependent manner . Co-application of atractylodin and QX-314 increased the noxious heat threshold compared with AITC in vivo . These findings suggest that atractylodin produces its anti-nociceptive effect through the desensitization of TRPA1-expressing nociceptors, making it a unique TRPA1 agonist with long-lasting channel activation properties .
Antimicrobial Activities
Recent research has uncovered atractylodin's potential as an antimicrobial agent, particularly against Listeria monocytogenes. Atractylodin has been characterized as an alternative drug candidate for treating L. monocytogenes infections by regulating Listeriolysin O (LLO) function and host Nrf2/NLRP3 signaling pathway .
In vivo infection models demonstrated that atractylodin treatment provided effective therapeutic benefits, as evidenced by decreased bacterial burden and diminished inflammation . Remarkably, the survival rate of L. monocytogenes-infected mice increased significantly from 10.0% to 40.0% following atractylodin treatment . The compound attenuates L. monocytogenes pathogenicity by blocking LLO pore formation and mediating the suppression of inflammation and oxidative stress .
Additional Therapeutic Properties
Beyond the aforementioned activities, atractylodin exhibits several other pharmacological properties, including:
Pharmacokinetic Properties
Analytical Methods
The pharmacokinetic analysis of atractylodin has been conducted using validated methods with high specificity and precision. Calibration curves for atractylodin in plasma show linearity in the range of 0.029 to 5.800 μg/mL with a correlation coefficient of 0.9932 . The standard curve is typically described by the equation: Y = 1.292X + 0.033 .
Recovery and Stability
The extraction recoveries of atractylodin at quality control levels of 2.900, 0.580, and 0.029 μg/mL were determined to be 83.39% ± 6.97%, 80.92% ± 7.17%, and 81.71% ± 4.82%, respectively . These values indicate consistent and reproducible extraction efficiency across various concentration levels.
Stability studies demonstrated no significant sample loss over 12 hours at room temperature, three freeze-thaw cycles, and 10 days of storage, with relative errors within ±15% . This suggests that atractylodin is relatively stable under standard laboratory handling and storage conditions.
Comparative Pharmacokinetics
Significant differences in pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach maximum concentration), AUC0→t (area under the curve from time zero to last measurement), AUC0→∞ (area under the curve from time zero to infinity), and CL (clearance) have been observed between crude and processed Atractylodes rhizoma administration . This suggests that the processing methods of the herb can significantly impact the bioavailability and pharmacokinetic profile of atractylodin.
Table 1: Pharmacokinetic Parameters of Atractylodin in Plasma
Parameter | Recovery (%) | Standard Deviation (%) |
---|---|---|
QC High (2.900 μg/mL) | 83.39 | ±6.97 |
QC Medium (0.580 μg/mL) | 80.92 | ±7.17 |
QC Low (0.029 μg/mL) | 81.71 | ±4.82 |
Mechanism of Action Studies
Cancer-Related Mechanisms
Atractylodin exerts its anticancer effects through multiple molecular pathways. In cancer cell apoptosis, it primarily functions by downregulating the Notch signaling pathway and affecting various upstream and downstream targets . Regarding autophagy induction, atractylodin regulates multiple signaling pathways including PI3K/AKT/mTOR, p38MAPK, and hypothalamic Sirt1 and p-AMPK .
Cell cycle regulation by atractylodin involves the induction of G1/M and G2/M phase arrest under the action of multiple signaling pathways, with pathways related to G1/M being more widely affected . For inhibiting cancer cell migration and invasion, atractylodin primarily regulates the Wnt signaling pathway, downregulates N-cadherin expression, and blocks the PI3K/AKT/mTOR signaling pathway by inhibiting phosphorylation of PI3K, AKT, and mTOR proteins .
Anti-inflammatory Mechanisms
The anti-inflammatory actions of atractylodin involve several key pathways. It functions as a PPARα agonist, as demonstrated through docking simulation analysis, luciferase assays, and in vitro binding assays . This PPARα agonism appears to be central to its therapeutic effects in colitis models .
Atractylodin significantly inhibits TNF-α-induced phosphorylation of NF-κB in HCT116 cells, indicating modulation of this crucial inflammatory signaling pathway . It also decreases TNF-α production in macrophages of wild-type mice rather than in Nrf2-deficient mice, suggesting Nrf2-dependent anti-inflammatory mechanisms .
Additionally, atractylodin attenuates LPS-induced acute lung injury by inhibiting NLRP3 inflammasome and TLR4 signal pathways, and decreases IL-6 levels by inhibiting MAPKs activation in HMC-1 cells .
Pain Perception Mechanisms
Atractylodin's unique antinociceptive properties stem from its interaction with TRPA1 channels. It increases TRPA1 single-channel activity in hTRPA1-expressing HEK293 cells and produces a long-lasting calcium response . This response is completely diminished in the dorsal root ganglion neurons of TRPA1 knockout mice, confirming TRPA1 as the specific target .
The compound is classified as a unique agonist of TRPA1 channels, producing long-lasting channel activation . Paradoxically, while intraplantar injection of atractylodin evokes nociceptive behavior, systemic application inhibits nociceptive responses in a dose-dependent manner . This suggests that atractylodin mediates its anti-nociceptive effect through desensitization of TRPA1-expressing nociceptors .
Antimicrobial Mechanisms
Against Listeria monocytogenes infection, atractylodin works by regulating LLO function and the host Nrf2/NLRP3 signaling pathway . It effectively blocks LLO pore formation, which is a crucial virulence factor for L. monocytogenes that mediates vacuolar escape . This mechanism, combined with its ability to suppress inflammation and oxidative stress, contributes to atractylodin's efficacy against L. monocytogenes infection .
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